molecular formula C19H14FN5O2S B11224319 N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11224319
M. Wt: 395.4 g/mol
InChI Key: JNJCNAVGQKVFDN-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including a benzothiazole, an indazole, and a pyrrolidine ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.

Properties

Molecular Formula

C19H14FN5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H14FN5O2S/c20-11-4-3-6-13-16(11)17(24-23-13)25-9-10(8-15(25)26)18(27)22-19-21-12-5-1-2-7-14(12)28-19/h1-7,10H,8-9H2,(H,23,24)(H,21,22,27)

InChI Key

JNJCNAVGQKVFDN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” likely involves multiple steps, including the formation of the benzothiazole, indazole, and pyrrolidine rings, followed by their coupling. Typical reaction conditions might include:

    Formation of Benzothiazole: This could involve the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Formation of Indazole: This might involve the cyclization of a hydrazine derivative with a suitable carbonyl compound.

    Formation of Pyrrolidine: This could involve the cyclization of a suitable amine with a carbonyl compound.

    Coupling Reactions: The final coupling of these rings might involve amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiazole or indazole rings.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.

    Substitution: Substitution reactions might occur at the aromatic rings, particularly the fluorine-substituted indazole.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include electrophilic aromatic substitution with reagents like halogens or nitrating agents.

Major Products

The major products would depend on the specific reactions, but might include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

It might have potential as a bioactive molecule, interacting with specific proteins or enzymes.

Medicine

The compound could be investigated for potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

It might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The unique combination of functional groups in “N-(1,3-benzothiazol-2-yl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide” might confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical transformations.

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